molecular formula C23H23NO4S3 B14939664 (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B14939664
M. Wt: 473.6 g/mol
InChI Key: RKLMSZGZMWAGAL-UHFFFAOYSA-N
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Description

The compound (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule featuring multiple functional groups, including trimethoxyphenyl and dithioloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the trimethoxyphenyl intermediate, which is then coupled with the dithioloquinoline derivative under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents such as dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves interaction with various molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C23H23NO4S3

Molecular Weight

473.6 g/mol

IUPAC Name

(2,4,5-trimethoxyphenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C23H23NO4S3/c1-12-7-8-15-13(9-12)19-20(30-31-22(19)29)23(2,3)24(15)21(25)14-10-17(27-5)18(28-6)11-16(14)26-4/h7-11H,1-6H3

InChI Key

RKLMSZGZMWAGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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